N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine
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Overview
Description
(2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino and diphosphonopropyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Amino Group:
Incorporation of the Diphosphonopropyl Group: This step involves the reaction of a phosphonate ester with a suitable alkylating agent to form the diphosphonopropyl moiety.
Coupling Reactions: The final step involves coupling the amino and diphosphonopropyl groups through peptide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or diphosphonopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Scientific Research Applications
(2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: It is used in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The amino and diphosphonopropyl groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]butanoic acid
- (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]valeric acid
Uniqueness
Compared to similar compounds, (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid stands out due to its specific structural configuration, which may confer unique binding properties and biological activities. Its diphosphonopropyl group is particularly noteworthy, as it can enhance the compound’s stability and reactivity.
Properties
CAS No. |
69436-23-3 |
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Molecular Formula |
C8H19N3O9P2 |
Molecular Weight |
363.20 g/mol |
IUPAC Name |
(2S)-2-[[2-[(3-amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C8H19N3O9P2/c1-5(7(13)14)11-6(12)4-10-3-2-8(9,21(15,16)17)22(18,19)20/h5,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20)/t5-/m0/s1 |
InChI Key |
JAGWERZITOJGBL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNCCC(N)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNCCC(N)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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